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molecular formula C10H8ClN3O3 B8315299 Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate

Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate

Cat. No. B8315299
M. Wt: 253.64 g/mol
InChI Key: UTAJPWYJQOWIAI-UHFFFAOYSA-N
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Patent
US04231928

Procedure details

A mixture of 3-chloro-6-aminopyridazine [J. Druey et al., Helv. Chim. Acta., 37, 121 (1954)] (8.20 g, 63.56 m mol) and ethyl ethoxymethylenemalonate (15.0 g, 69.4 m mol) in diphenyl ether (70 ml) was heated to distil out ethanol produced. After cooling, the mixture was diluted with n-hexane (300 ml) to precipitate the crude title product, which was dissolved in chloroform (200 ml), treated with a small amount of carbon and evaporated under reduced pressure to 50 ml. The residual solution was diluted with n-hexane (200 ml) to precipitate pure title product. Yield, 7.73 g (56%), M.p. 149°-152° C.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
ethyl ethoxymethylenemalonate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH2:8])=[CH:6][CH:7]=1.C([O:11][CH:12]=[C:13]([C:19]([O-])=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15])C>C1(OC2C=CC=CC=2)C=CC=CC=1.CCCCCC>[CH2:17]([O:16][C:14]([C:13]1[C:12](=[O:11])[N:4]2[N:3]=[C:2]([Cl:1])[CH:7]=[CH:6][C:5]2=[N:8][CH:19]=1)=[O:15])[CH3:18]

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)N
Name
ethyl ethoxymethylenemalonate
Quantity
15 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
to distil out ethanol
CUSTOM
Type
CUSTOM
Details
produced
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to precipitate the crude title product, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in chloroform (200 ml)
ADDITION
Type
ADDITION
Details
treated with a small amount of carbon
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to 50 ml
ADDITION
Type
ADDITION
Details
The residual solution was diluted with n-hexane (200 ml)
CUSTOM
Type
CUSTOM
Details
to precipitate pure title product
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=CN=C2N(N=C(C=C2)Cl)C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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